molecular formula C13H16ClN3O B2360922 2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide CAS No. 2411266-85-6

2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide

Cat. No. B2360922
CAS RN: 2411266-85-6
M. Wt: 265.74
InChI Key: FFEZVSWVXRTEJH-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been used in the synthesis of various drugs due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic 5–6 heterocycle . The specific structure of “2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide” would include these rings along with the specified functional groups.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide” would depend on its specific structure. Imidazo[1,2-a]pyridines, in general, are recognized for their wide range of applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines depends on their specific bioactivity. They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines could involve the development of new synthetic strategies and drug development due to their wide range of applications in medicinal chemistry .

properties

IUPAC Name

2-chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c1-9-4-3-7-17-8-11(16-12(9)17)5-6-15-13(18)10(2)14/h3-4,7-8,10H,5-6H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEZVSWVXRTEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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